molecular formula C28H17Br B12608820 1-(3-Bromophenyl)-6-phenylpyrene CAS No. 918655-02-4

1-(3-Bromophenyl)-6-phenylpyrene

Cat. No.: B12608820
CAS No.: 918655-02-4
M. Wt: 433.3 g/mol
InChI Key: RCTSGBCZPWNVLH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-6-phenylpyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a pyrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-6-phenylpyrene typically involves multi-step organic reactions. One common method includes the bromination of phenylpyrene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or column chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-6-phenylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

  • Substituted derivatives (e.g., amino, thiol, alkoxy derivatives).
  • Oxidized products (e.g., quinones).
  • Reduced products (e.g., dehalogenated compounds).

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-6-phenylpyrene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting its structure and function. It can also interact with proteins, affecting their activity and stability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Bromophenyl)-6-phenylpyrene can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex organic molecules and materials. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

CAS No.

918655-02-4

Molecular Formula

C28H17Br

Molecular Weight

433.3 g/mol

IUPAC Name

1-(3-bromophenyl)-6-phenylpyrene

InChI

InChI=1S/C28H17Br/c29-22-8-4-7-21(17-22)24-14-10-20-11-15-25-23(18-5-2-1-3-6-18)13-9-19-12-16-26(24)28(20)27(19)25/h1-17H

InChI Key

RCTSGBCZPWNVLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC(=CC=C6)Br

Origin of Product

United States

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